(R)-4-(1-Aminoethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMBVGSUFFPAFE-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651216 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108683-66-4 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (R)-4-(1-Aminoethyl)benzoic acid: Molecular Structure, Stereochemistry, and Synthetic Considerations

Abstract

(R)-4-(1-Aminoethyl)benzoic acid is a chiral building block of considerable importance in the pharmaceutical and fine chemical industries. Its defined stereochemistry and bifunctional nature, possessing both a primary amine and a carboxylic acid, make it a valuable intermediate for the asymmetric synthesis of a variety of bioactive molecules and complex chemical entities. This technical guide provides a comprehensive overview of the molecular structure, absolute stereochemistry, and key synthetic strategies for this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's properties and applications.

Introduction: The Significance of Chirality in Drug Development

Chirality is a fundamental property in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. This compound exemplifies a chiral intermediate where the specific (R)-configuration at the benzylic amine is crucial for the desired enantioselectivity of the final active pharmaceutical ingredient (API)[1]. This guide delves into the structural and stereochemical intricacies of this compound, providing a foundation for its effective utilization in synthesis.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group and an (R)-1-aminoethyl group at the para (4-) position.

Chemical Identity

A summary of the key identifiers and properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(1R)-1-aminoethyl]benzoic acid | [2] |

| CAS Number | 1108683-66-4 | [2][3][4] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 165.19 g/mol | [2][3][4] |

| SMILES Notation | C--INVALID-LINK--C1=CC=C(C=C1)C(O)=O | [2][3] |

| Purity (Typical) | >95-97% | [3][4][5] |

| Storage | 2-8 °C | [3] |

Structural Representation

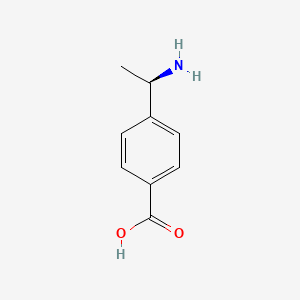

The two-dimensional and three-dimensional structures of this compound are depicted below, illustrating the spatial arrangement of its atoms.

Caption: 2D structure of this compound.

Stereochemistry: The (R)-Configuration

The stereochemistry of this compound is defined by the single chiral center at the carbon atom of the ethyl group, which is bonded to the amino group, a methyl group, the phenyl ring, and a hydrogen atom. The "(R)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog Priority Assignment

To determine the absolute configuration, the four groups attached to the chiral center are assigned priorities based on their atomic number.

-

-NH₂ (Amino group): The nitrogen atom has a higher atomic number than the carbon atoms, so it receives the highest priority (1).

-

-C₆H₄COOH (Carboxyphenyl group): The carbon atom of the phenyl ring is attached to other carbons, giving it a higher priority than the methyl group's carbon, which is attached to hydrogens. This group gets priority (2).

-

-CH₃ (Methyl group): The carbon atom is attached to three hydrogen atoms, giving it the third priority (3).

-

-H (Hydrogen): The hydrogen atom has the lowest atomic number and thus the lowest priority (4).

With the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, confirming the (R)-configuration .

Caption: Cahn-Ingold-Prelog priority assignment.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and the resolution of a racemic mixture. The choice of method often depends on factors such as cost, scalability, and desired enantiomeric purity.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. A common approach involves the enantioselective reduction of a prochiral ketone precursor, such as 4-acetylbenzoic acid or its esters[6].

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a suitable precursor.

Caption: Asymmetric synthesis workflow example.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve the 4-acetylbenzoic acid ester in an appropriate solvent.

-

Catalyst and Hydrogen Source: Add a chiral catalyst (e.g., a ruthenium-based complex) and a hydrogen source (e.g., a mixture of formic acid and triethylamine).

-

Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Work-up and Isolation: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent and purify the resulting chiral alcohol, for instance, by column chromatography.

-

Hydroxyl Group Activation: Convert the hydroxyl group of the chiral alcohol into a good leaving group (e.g., a mesylate or tosylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base.

-

Nucleophilic Substitution: Displace the leaving group with an azide source, such as sodium azide, to form the corresponding azide intermediate.

-

Azide Reduction: Reduce the azide group to a primary amine using a suitable reducing agent (e.g., catalytic hydrogenation or Staudinger reaction).

-

Ester Hydrolysis: Hydrolyze the ester group to the carboxylic acid under acidic or basic conditions to yield the final product.

-

Purification: Purify the final product by crystallization or chromatography to obtain the desired enantiomeric purity.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 4-(1-aminoethyl)benzoic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent[7].

-

Salt Formation: Dissolve the racemic 4-(1-aminoethyl)benzoic acid in a suitable solvent and add a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid or a chiral amine)[7].

-

Crystallization: Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will typically crystallize preferentially.

-

Separation: Separate the crystallized diastereomeric salt by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the desired enantiomer.

-

Extraction and Purification: Extract the enantiomerically enriched product and purify it further, if necessary, to achieve the desired level of enantiomeric excess.

Analytical Characterization

The identity, purity, and enantiomeric excess of this compound must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the final product[1].

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -NH₂, aromatic C-H).

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its bifunctional nature allows it to be readily incorporated into larger molecules through amide bond formation and other chemical transformations[8]. The presence of the chiral amine is often essential for the specific interactions with biological targets, such as enzymes or receptors. This compound and its derivatives are valuable intermediates in the development of drugs for a range of therapeutic areas, including neurological disorders[1]. The benzyloxycarbonyl (Cbz) protected form of this molecule is also utilized in peptide coupling and solid-phase synthesis due to the controlled reactivity of the amine[9].

Conclusion

This compound is a cornerstone chiral intermediate for the pharmaceutical industry. A thorough understanding of its molecular structure, stereochemistry, and synthetic pathways is paramount for its effective application in the development of new chemical entities. The choice between asymmetric synthesis and chiral resolution will depend on the specific requirements of the project, including scale, cost, and purity. Rigorous analytical characterization is essential to ensure the quality and enantiomeric integrity of this critical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. achmem.com [achmem.com]

- 5. This compound | 1108683-66-4 [sbsgenetech.com]

- 6. benchchem.com [benchchem.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. 4-(1-Aminoethyl)benzoic acid | 28357-95-1 | Benchchem [benchchem.com]

- 9. (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid [myskinrecipes.com]

An In-depth Technical Guide to (R)-4-(1-Aminoethyl)benzoic Acid

Abstract: (R)-4-(1-Aminoethyl)benzoic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its defined stereochemistry, featuring a primary amine at the (R)-configured chiral center and a carboxylic acid on a benzene ring, makes it a valuable intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthetic approach, and its applications in drug discovery, tailored for researchers and drug development professionals.

Chemical Identity and Descriptors

Precise identification is paramount in chemical synthesis and regulatory documentation. This compound is classified by a variety of nomenclature and registry systems. The authoritative IUPAC name is 4-[(1R)-1-aminoethyl]benzoic acid [1]. The "(R)" designation specifies the absolute stereochemistry at the chiral carbon of the ethyl substituent, which is critical for its biological interactions in downstream applications.

A comprehensive list of its identifiers is summarized below for unambiguous reference in research and procurement.

| Identifier Type | Value | Source |

| IUPAC Name | 4-[(1R)-1-aminoethyl]benzoic acid | PubChem[1] |

| CAS Number | 1108683-66-4 | PubChem[1], ChemShuttle[2] |

| PubChem CID | 28286488 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| InChI | InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | PubChem[1] |

| InChIKey | NDMBVGSUFFPAFE-ZCFIWIBFSA-N | PubChem[1] |

| Canonical SMILES | CN | PubChem[1] |

| Synonyms | (R)-4-(1-AMINO-ETHYL)-BENZOIC ACID, MFCD06761798 | PubChem[1] |

graph Chemical_Identifiers { layout=neato; graph [overlap=false, splines=true, sep="+10,10", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];// Center Node A [label="this compound", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Identifiers B [label="IUPAC Name\n4-[(1R)-1-aminoethyl]benzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; C [label="CAS Number\n1108683-66-4", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; D [label="PubChem CID\n28286488", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; E [label="SMILES\nCC(=O)O)N", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"];

// Edges A -- B [label="Formal Name"]; A -- C [label="Registry No."]; A -- D [label="Database ID"]; A -- E [label="Structural Notation"]; }

Caption: Relationship between common name and key chemical identifiers.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. These computed properties provide essential data for experimental design.

| Property | Value | Unit | Source |

| Molecular Weight | 165.19 | g/mol | PubChem[1] |

| Monoisotopic Mass | 165.078978594 | Da | PubChem[1] |

| XLogP3 | -1.1 | PubChem[1] | |

| Hydrogen Bond Donor Count | 2 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |

| Rotatable Bond Count | 2 | PubChem[1] | |

| Polar Surface Area | 63.3 | Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Characterization

The enantioselective synthesis of this compound is critical for its utility. A common and effective strategy is the asymmetric reductive amination of a prochiral ketone, which allows for the direct installation of the chiral amine center.

Causality of Experimental Choice:

-

Starting Material: 4-Acetylbenzoic acid is selected as the prochiral ketone precursor due to its commercial availability and the presence of the required carbon skeleton.

-

Chiral Control: A chiral catalyst or a chiral auxiliary is employed to direct the stereochemical outcome of the imine reduction, ensuring the formation of the desired (R)-enantiomer with high enantiomeric excess (ee).

-

Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or a hydrogenation protocol is used to reduce the intermediate imine to the amine without affecting the carboxylic acid or the aromatic ring.

Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a general, reliable procedure. Note: Specific catalysts, reagents, and conditions may require optimization for yield and enantioselectivity.

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and stir until dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.

-

Stir the mixture at room temperature for 2-4 hours to form the corresponding imine in situ.

-

-

Asymmetric Reduction:

-

To the reaction mixture, add a chiral catalyst (e.g., a BINAP-ruthenium complex or a chiral phosphate catalyst) under an inert atmosphere (N₂ or Ar).

-

Introduce a suitable reducing agent. For catalytic transfer hydrogenation, a hydrogen source like formic acid/triethylamine is used. For direct hydrogenation, the reaction is placed under an atmosphere of H₂ gas.

-

The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. Progress is monitored by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in water, and the pH is adjusted to ~11 using 1M NaOH to deprotonate the ammonium salt.

-

The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

-

The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (approx. pH 6-7) to precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

-

-

Characterization & Quality Control:

-

Purity: Assessed by HPLC.

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Enantiomeric Excess (ee): Determined by chiral HPLC, comparing the peak areas of the (R) and (S) enantiomers. A high ee (>98%) is crucial for pharmaceutical applications.

-

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Chirality is a cornerstone of modern pharmacology, as different enantiomers of a drug can have vastly different efficacy and toxicity profiles[3]. Chiral building blocks like this compound are therefore indispensable.

-

Scaffold for Chiral Ligands: The primary amine and carboxylic acid groups provide two points for chemical modification, making it an ideal scaffold. The stereodefined amine is often crucial for specific interactions with biological targets like enzymes or receptors.

-

Intermediate for APIs: This molecule serves as a key intermediate in the multi-step synthesis of various pharmaceutical compounds. Its structure is incorporated into larger molecules designed to treat a range of conditions. For instance, derivatives of aminobenzoic acid are explored for their potential as cholinesterase inhibitors for Alzheimer's disease, as well as for anticancer, antibacterial, and anti-inflammatory applications[4][5][6].

-

Peptidomimetics: The amino acid-like structure allows it to be used in the design of peptidomimetics, where it can replace natural amino acids to create more stable and potent drug candidates.

The use of the specific (R)-enantiomer is a deliberate choice to optimize drug-target interactions, enhance potency, and reduce potential off-target effects that could be caused by the (S)-enantiomer[3].

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container[2].

Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency information.

Conclusion

This compound is a high-value chiral intermediate whose precise stereochemical and structural features are leveraged in the synthesis of advanced pharmaceutical agents. A thorough understanding of its identifiers, properties, and synthetic methodologies is essential for its effective application in research and development. The asymmetric synthesis route, primarily through reductive amination, provides a reliable method for its production with the high enantiomeric purity required for pharmaceutical use. Its role as a foundational building block underscores the continuing importance of chiral chemistry in the pursuit of safer and more effective medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(1-Amino-1-carboxy-ethyl)-benzoic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid. [Link]

-

Semantic Scholar. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

Journal of Chemical and Pharmaceutical Research. Emerging Applications of Chiral Switching in Drug Discovery and Development. [Link]

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

ResearchGate. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. jocpr.com [jocpr.com]

- 4. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-(1-Aminoethyl)benzoic Acid

Abstract

(R)-4-(1-Aminoethyl)benzoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its defined stereochemistry makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the prevalent synthetic methodologies, including asymmetric reductive amination and biocatalytic approaches, while also detailing the critical analytical techniques for structural elucidation and purity assessment. This guide emphasizes the causality behind experimental choices, providing a framework for robust and reproducible results.

Introduction: The Significance of Chiral Amines in Drug Development

Chirality is a fundamental concept in medicinal chemistry, profoundly influencing the pharmacological and toxicological profiles of drug molecules. Enantiomers of a chiral drug can exhibit significantly different activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.

This compound belongs to the class of chiral primary amines, which are ubiquitous structural motifs in a vast array of pharmaceuticals. The para-substituted benzoic acid moiety provides a versatile scaffold for further chemical modifications, making this compound a highly valuable starting material for the synthesis of complex molecular architectures. Its applications span various therapeutic areas, underscoring the importance of reliable and efficient methods for its synthesis and characterization.

Strategic Synthesis of this compound

The primary challenge in synthesizing this compound lies in the stereoselective introduction of the amine group. Two principal strategies have emerged as effective solutions: asymmetric reductive amination and biocatalysis.

Asymmetric Reductive Amination: A Chemocatalytic Approach

Asymmetric reductive amination is a powerful and widely employed method for the synthesis of chiral amines from prochiral ketones.[1] This one-pot reaction typically involves the condensation of a ketone with an amine source, followed by the in-situ reduction of the resulting imine intermediate by a chiral catalyst and a reducing agent.[2]

The logical retrosynthetic pathway for this compound identifies 4-acetylbenzoic acid as the readily available starting material.

Caption: Retrosynthetic analysis of this compound.

A common approach involves the use of a chiral transition metal catalyst, such as those based on iridium or rhodium, in combination with a suitable chiral ligand and a hydrogen source.[3]

Materials:

-

4-Acetylbenzoic acid

-

Ammonium acetate (or other ammonia source)

-

Chiral catalyst (e.g., [Ir(cod)Cl]₂ with a chiral phosphine ligand)

-

Reducing agent (e.g., H₂, NaBH(OAc)₃)[4]

-

Anhydrous solvent (e.g., methanol, dichloroethane)[3]

-

Acidic co-catalyst (optional, e.g., acetic acid)[4]

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-acetylbenzoic acid and the ammonium source.

-

Add the anhydrous solvent and stir until all solids are dissolved.

-

In a separate vial, prepare the chiral catalyst by mixing the metal precursor and the chiral ligand in the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

If using gaseous hydrogen, purge the reaction vessel with H₂ and maintain a positive pressure. If using a chemical reductant, add it portion-wise to the reaction mixture.

-

Stir the reaction at the designated temperature for the specified time, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction carefully (e.g., with water or a buffer solution).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the deactivation of the often air-sensitive catalysts.

-

Anhydrous Solvents: Water can interfere with the formation of the imine intermediate and may also deactivate certain catalysts and reducing agents.

-

Chiral Catalyst: The combination of the metal center and the chiral ligand creates a chiral environment that directs the approach of the reducing agent to one face of the imine, leading to the preferential formation of one enantiomer.

-

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing potential side reactions or racemization.

Biocatalytic Synthesis: The Green Chemistry Alternative

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds.[5] Enzymes, such as transaminases, offer exquisite stereoselectivity under mild reaction conditions.[6]

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, generating a chiral amine.[7] The use of ω-transaminases is particularly advantageous as they can accept a broad range of substrates.[8][9]

Caption: Biocatalytic synthesis using an ω-transaminase.

Materials:

-

4-Acetylbenzoic acid

-

(R)-selective ω-transaminase

-

Amine donor (e.g., isopropylamine, D-alanine)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., phosphate buffer, pH 7-8)

-

Organic co-solvent (optional, e.g., DMSO)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing the PLP cofactor.

-

Add the amine donor to the buffer solution.

-

Add the ω-transaminase enzyme and stir gently to dissolve.

-

Dissolve the 4-acetylbenzoic acid in a minimal amount of a water-miscible organic co-solvent (if necessary) and add it to the reaction mixture.

-

Maintain the reaction at the optimal temperature and pH for the chosen enzyme, with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Once the reaction has reached the desired conversion, terminate the reaction by adding a quenching agent or by adjusting the pH.

-

Remove the enzyme by centrifugation or filtration.

-

Extract the product from the aqueous phase using an appropriate organic solvent.

-

Purify the product as described in the chemocatalytic method.

Causality of Experimental Choices:

-

Enzyme Selection: The choice of a specific (R)-selective ω-transaminase is critical for achieving high enantioselectivity.

-

Amine Donor: The amine donor serves as the source of the amino group and its selection can influence the reaction equilibrium and rate.

-

PLP Cofactor: Pyridoxal-5'-phosphate is an essential cofactor for most transaminases, participating directly in the catalytic cycle.

-

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. Operating outside these ranges can lead to denaturation and loss of function.

-

Co-solvent: An organic co-solvent may be necessary to improve the solubility of the substrate, but its concentration must be carefully controlled to avoid denaturing the enzyme.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.[10][11]

Expected ¹H NMR Data (in DMSO-d₆): [10]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.8-8.0 | d | 2H | Ar-H (ortho to -COOH) |

| ~7.4-7.6 | d | 2H | Ar-H (ortho to -CH(NH₂)CH₃) |

| ~4.2 | q | 1H | -CH(NH₂)CH₃ |

| ~2.0-3.0 | br s | 2H | -NH₂ |

| ~1.4 | d | 3H | -CH(NH₂)CH₃ |

Expected ¹³C NMR Data (in DMSO-d₆): [11]

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~148 | Ar-C (ipso to -CH(NH₂)CH₃) |

| ~130 | Ar-C (ipso to -COOH) |

| ~129 | Ar-CH (ortho to -COOH) |

| ~126 | Ar-CH (ortho to -CH(NH₂)CH₃) |

| ~50 | -CH(NH₂)CH₃ |

| ~22 | -CH(NH₂)CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[12][13]

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₁NO₂ = 165.19 g/mol ).

-

Loss of -CH₃: A fragment at M-15.

-

Loss of -COOH: A fragment at M-45.

-

Loss of -CH(NH₂)CH₃: A fragment corresponding to the benzoic acid cation.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16]

Expected Characteristic IR Absorptions: [14][15][16]

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretch (amine) |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1300-1200 | C-N stretch (amine) |

Chromatographic Analysis

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[1][17] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[18][19]

General Chiral HPLC Method Development:

-

Column Selection: A variety of chiral stationary phases are commercially available, based on polysaccharides, proteins, or synthetic polymers. Screening several columns with different selectivities is often necessary to achieve optimal separation.

-

Mobile Phase Optimization: The mobile phase composition, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), is adjusted to optimize resolution and analysis time.[17]

-

Additive Selection: For acidic or basic analytes, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., polysaccharide-based CSP)

Procedure:

-

Prepare a standard solution of the synthesized this compound in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Identify the peaks corresponding to the (R) and (S) enantiomers (if a racemic standard is available for comparison).

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Conclusion

The synthesis and characterization of this compound are critical steps in the development of numerous pharmaceuticals. This guide has outlined two robust synthetic strategies, asymmetric reductive amination and biocatalysis, providing detailed experimental frameworks and highlighting the rationale behind key procedural choices. Furthermore, a comprehensive analytical workflow has been presented to ensure the structural integrity and enantiomeric purity of the final product. By integrating these methodologies, researchers and drug development professionals can confidently and efficiently produce and validate this important chiral building block, paving the way for the discovery and manufacture of novel therapeutics.

References

-

FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)... - ResearchGate. (URL: [Link])

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. (URL: [Link])

-

FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Full article: Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. (URL: [Link])

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (URL: [Link])

-

4 - The Royal Society of Chemistry. (URL: [Link])

-

GCMS Section 6.15 - Whitman People. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

-

Myers Chem 115. (URL: [Link])

-

Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace. (URL: [Link])

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

-

Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])

-

Reductive Amination - Common Conditions. (URL: [Link])

-

Chiral HPLC Separations - Phenomenex. (URL: [Link])

-

Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (URL: [Link])

-

ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed. (URL: [Link])

-

ω-Transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - ResearchGate. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI. (URL: [Link])

-

Reductive Amination | Synthesis of Amines - YouTube. (URL: [Link])

-

Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n - Publication Server of the University of Greifswald. (URL: [Link])

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 8. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Spectroscopic Data for (R)-4-(1-Aminoethyl)benzoic acid: An In-depth Technical Guide

Introduction

(R)-4-(1-Aminoethyl)benzoic acid is a chiral aromatic amino acid of significant interest in pharmaceutical research and development. Its specific stereochemistry and functional groups—a carboxylic acid, a primary amine, and a chiral center—make it a valuable building block in the synthesis of complex molecular architectures. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the stereochemical integrity of downstream products. This guide provides a detailed exploration of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles behind the expected spectral data are discussed, drawing on established knowledge of analogous compounds to provide a robust analytical framework.

The molecular structure of this compound is presented below, with key atomic numbering that will be referenced throughout this guide.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H NMR Spectroscopic Data

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons. The exact chemical shifts can be influenced by the solvent and pH due to the presence of both acidic (carboxylic acid) and basic (amine) functional groups. The data presented here is predicted for a standard deuterated solvent such as DMSO-d₆.

| Proton(s) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |

| -COOH | ~12.0 - 13.0 | Singlet (broad) | - | 1H |

| Ar-H (ortho to -COOH) | ~7.8 - 8.0 | Doublet | ~8.0 | 2H |

| Ar-H (ortho to -CH(NH₂)CH₃) | ~7.3 - 7.5 | Doublet | ~8.0 | 2H |

| -CH(NH₂)CH₃ | ~4.1 - 4.3 | Quartet | ~7.0 | 1H |

| -NH₂ | ~1.8 - 2.5 | Singlet (broad) | - | 2H |

| -CH(NH₂)CH₃ | ~1.3 - 1.5 | Doublet | ~7.0 | 3H |

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of similar structures. The aromatic protons are expected to be split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear further downfield compared to the protons ortho to the aminoethyl group. The methine proton of the ethyl group is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons will appear as a doublet, coupled to the single methine proton. The protons of the carboxylic acid and amine groups are exchangeable and will likely appear as broad singlets; their chemical shifts are highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ) ppm |

| -C OOH | ~167 - 170 |

| Ar-C (ipso, attached to -COOH) | ~130 - 135 |

| Ar-C (ipso, attached to -CH(NH₂)CH₃) | ~145 - 150 |

| Ar-C (ortho to -COOH) | ~128 - 130 |

| Ar-C (ortho to -CH(NH₂)CH₃) | ~126 - 128 |

| -C H(NH₂)CH₃ | ~50 - 55 |

| -CH(NH₂) C H₃ | ~20 - 25 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically above 165 ppm.[1] The aromatic region will show four distinct signals for the six carbons due to the symmetry of the para-substituted ring. The two ipso-carbons (attached to the substituents) will have different chemical shifts, as will the two pairs of ortho-carbons. The aliphatic region will contain two signals corresponding to the methine and methyl carbons of the aminoethyl group. The chemical shifts of these carbons are influenced by the electronegativity of the attached nitrogen atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Amine) | 3200 - 3500 | Medium, often two bands |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C stretch (Aromatic) | 1600 - 1620 and 1475 - 1525 | Medium to Strong |

| N-H bend (Amine) | 1550 - 1650 | Medium |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be rich with characteristic absorption bands. The most prominent feature of the carboxylic acid will be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to hydrogen bonding.[2] The sharp and intense C=O stretching vibration will appear around 1700 cm⁻¹. The primary amine will show N-H stretching vibrations in the 3200-3500 cm⁻¹ region, which may be partially obscured by the broad O-H band. The aromatic ring will give rise to C=C stretching bands in the 1475-1620 cm⁻¹ region. The presence of both the broad O-H and the sharp C=O bands is a strong indicator of a carboxylic acid functionality.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 166.08 | Molecular ion (protonated) |

| [M]⁺˙ | 165.08 | Molecular ion (radical cation) |

| [M-CH₃]⁺ | 150.06 | Loss of a methyl radical |

| [M-COOH]⁺ | 120.08 | Loss of the carboxyl group |

| [C₇H₇O₂]⁺ | 121.04 | Benzoic acid fragment |

| [C₈H₁₀N]⁺ | 120.08 | Fragment from cleavage of the C-C bond next to the ring |

Interpretation of the Mass Spectrum

The molecular weight of this compound is 165.19 g/mol .[3] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 166.08 is expected to be the base peak. In electron ionization (EI), the molecular ion [M]⁺˙ at m/z 165.08 should be observable. Common fragmentation pathways would include the loss of the methyl group to give a fragment at m/z 150, or the loss of the entire aminoethyl side chain. A significant peak at m/z 120 would correspond to the loss of the carboxylic acid group. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the electrospray source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on fundamental principles and comparison with closely related molecules, offers a robust framework for researchers and scientists in the field of drug development. The detailed experimental protocols provided herein serve as a practical guide for obtaining high-quality spectroscopic data for this important chiral building block.

References

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

IDEALS. ROTATIONAL SPECTROSCOPIC STUDIES OF PARA-NITROBENZOIC ACID, PARA-AMINOBENZOIC ACID, PARA-CHLOROBENZOIC ACID, AND PARA-HYDROXYBENZOIC ACID. [Link]

-

UCL Discovery. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

ResearchGate. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

-

PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

-

NIST WebBook. Benzoic acid, 4-amino-, methyl ester. [Link]

-

SpectraBase. Benzoic acid, 4-[[2-[[2-(4-morpholinyl)ethyl]amino]-1,2-dioxoethyl]amino]-, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 4-(2-Aminoethyl)benzoic acid. [Link]

-

PubChem. Benzoic acid, 4-bis(2-hydroxyethyl)amino-, ethyl ester. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Benzoic Acid Ir Spectrum Analysis. [Link]

-

ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-(methylamino)-. [Link]

-

NIST WebBook. 4-Aminobenzoic acid. [Link]

-

MassBank. Benzoic acids and derivatives. [Link]

-

SBS Genetech. This compound | 1108683-66-4. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Chiral 4-(1-Aminoethyl)benzoate Derivatives: Synthesis, Resolution, and Applications

Abstract

Chiral 4-(1-aminoethyl)benzoate derivatives represent a critical class of molecules in modern organic synthesis, particularly within medicinal chemistry and materials science.[1] The stereocenter at the benzylic amine is a key structural feature that profoundly influences the biological activity and material properties of the final products.[2] This technical guide provides a comprehensive overview of the primary synthetic strategies, including asymmetric synthesis and chiral resolution, for obtaining these enantiomerically pure compounds. It details field-proven methodologies, explains the causal relationships behind experimental choices, and explores the significant applications of these versatile chiral building blocks.

Introduction: The Significance of Chirality in 4-(1-Aminoethyl)benzoate Scaffolds

Chirality is a fundamental principle in drug design and development, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets.[2][3][4] For molecules like 4-(1-aminoethyl)benzoate derivatives, the amine-bearing stereocenter is paramount. These compounds serve as valuable intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2][3] The benzoate moiety provides a versatile handle for further chemical modification, making this scaffold particularly attractive for constructing libraries of potential drug candidates.

Core Synthetic Strategies

The synthesis of enantiomerically pure 4-(1-aminoethyl)benzoate derivatives is primarily achieved through two distinct strategic approaches: direct asymmetric synthesis to favor the formation of one enantiomer, or the resolution of a racemic mixture.[1]

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis offers an elegant and often more atom-economical approach to producing the desired chiral amine.[5] A prevalent strategy involves the enantioselective reduction of a prochiral ketone precursor, such as an ester of 4-acetylbenzoic acid.[1][6]

This method stands as one of the most efficient for generating chiral alcohols, which are key intermediates that can be subsequently converted to the desired amine.[6][7][8] The process relies on a transition metal catalyst, typically Ruthenium or Rhodium, coordinated to a chiral ligand.[9][10] This chiral complex creates a stereically defined environment that directs the addition of hydrogen (from H₂ gas or a hydrogen donor like formic acid/isopropanol) to one face of the ketone, producing the alcohol in high enantiomeric excess (ee).[6][11]

Causality Behind Experimental Design:

-

Choice of Metal: Ruthenium and Rhodium are favored for their high catalytic activity and tolerance of various functional groups.[9][10]

-

Chiral Ligand: The ligand is the heart of the asymmetric induction.[12] Ligands like BINAP or chiral diamines create a C₂-symmetric environment that effectively differentiates the two faces of the prochiral ketone.[13] The specific ligand choice is often empirically determined to maximize enantioselectivity for the given substrate.

-

Hydrogen Source: Transfer hydrogenation using formic acid or isopropanol is often operationally simpler and safer than using high-pressure hydrogen gas, making it a common choice in many laboratory settings.[6]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Ethyl 4-Acetylbenzoate

This protocol is a representative example based on established principles of asymmetric ketone reduction.[6][14]

-

Inert Atmosphere: To a dried Schlenk flask, add the chiral catalyst (e.g., Ru(II)-TsDPEN complex) (0.5-1 mol%). The flask is purged with argon or nitrogen to prevent catalyst oxidation.

-

Solvent and Reagents: Add an azeotropic mixture of formic acid and triethylamine (5:2 ratio) as the hydrogen source and solvent.

-

Substrate Addition: Dissolve ethyl 4-acetylbenzoate (1.0 equivalent) in the solvent and add it to the flask.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting chiral alcohol, ethyl 4-(1-hydroxyethyl)benzoate, by column chromatography.

Once the enantiopure alcohol is obtained, it is converted to the amine. This is typically a two-step process to ensure retention of the stereochemical configuration.

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It is first activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

Nucleophilic Substitution: The activated intermediate is then treated with an amine source. A common, safe, and effective method is to use sodium azide (NaN₃) to form an azide intermediate. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C). This Sₙ2 reaction proceeds with an inversion of stereochemistry.

Workflow Diagram: Asymmetric Synthesis Route

Chiral Resolution: Separating Enantiomers

Resolution is a classical and highly effective method for obtaining enantiomerically pure compounds.[15] This approach begins with the synthesis of a racemic mixture of the 4-(1-aminoethyl)benzoate derivative, which is then separated into its constituent enantiomers.

Enzymatic kinetic resolution is a powerful and widely used technique that leverages the high stereoselectivity of enzymes, most commonly lipases.[16][17][18] In a typical EKR of a racemic amine, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.[19][20][21]

Causality Behind Experimental Design:

-

Enzyme Choice: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are robust, commercially available, and highly enantioselective for a broad range of substrates.[16][22]

-

Acyl Donor: An acyl donor, such as ethyl acetate or vinyl acetate, is required for the acylation reaction.[16][17] Vinyl acetate is often preferred as its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.

-

Solvent: The reaction is typically performed in a non-polar organic solvent like hexane or toluene to maintain enzyme activity.[17]

The primary drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[17] However, the unreacted enantiomer can be recovered, and the acylated product can be hydrolyzed back to the amine, providing access to both enantiomers.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ethyl 4-(1-aminoethyl)benzoate

This protocol is adapted from general procedures for the enzymatic resolution of chiral amines.[16][17][21]

-

Setup: In a flask, dissolve racemic ethyl 4-(1-aminoethyl)benzoate (1.0 equivalent) in an anhydrous organic solvent (e.g., n-hexane).

-

Reagents: Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20-40 mg/mL).

-

Reaction: Shake the suspension at a controlled temperature (e.g., 30-60 °C) on an orbital shaker.[22]

-

Monitoring: Monitor the reaction by chiral HPLC to track the conversion and the enantiomeric excess of both the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

-

Separation: Once the target conversion is reached, filter off the immobilized enzyme (which can often be recycled). The filtrate contains the unreacted (S)-amine and the acylated (R)-amide (assuming the enzyme is R-selective).

-

Purification: Separate the unreacted amine from the amide by column chromatography or acid-base extraction. The amide can then be hydrolyzed under acidic or basic conditions to yield the other enantiopure amine.

Characterization and Analysis

Confirming the enantiomeric purity and absolute configuration is a critical step.

| Technique | Purpose | Key Insights |

| Chiral HPLC/GC | Quantify enantiomeric excess (ee). | Provides a precise ratio of the two enantiomers by separating them on a chiral stationary phase.[17] |

| NMR Spectroscopy | Structural elucidation. | Confirms the chemical structure. Using chiral solvating agents can sometimes allow for the differentiation of enantiomers. |

| Polarimetry | Determine optical rotation. | Measures the direction ([α]D) in which the enantiopure compound rotates plane-polarized light, which can be compared to literature values. |

| X-ray Crystallography | Determine absolute configuration. | Provides unambiguous proof of the three-dimensional structure and absolute stereochemistry, especially when a suitable crystal can be formed. |

Applications in Drug Development and Catalysis

Chiral 4-(1-aminoethyl)benzoate derivatives are not end products but crucial building blocks. Their value lies in providing a stereochemically defined scaffold for constructing more complex molecules.[2]

-

Pharmaceutical Intermediates: These compounds are key precursors for APIs targeting a range of conditions, including neurological disorders.[2][3] The arylethylamine motif is prevalent in many bioactive molecules.[23] For example, they can serve as foundational fragments for synthesizing cholinesterase inhibitors used in the treatment of Alzheimer's disease.[2]

-

Chiral Auxiliaries and Ligands: The amine functionality can be used to direct the stereochemical outcome of subsequent reactions, acting as a chiral auxiliary.[24] Furthermore, these molecules can be elaborated into more complex chiral ligands for use in asymmetric catalysis, helping to create other valuable chiral molecules.[11][12][25]

Diagram: Role in Asymmetric Synthesis

Conclusion and Future Outlook

The synthesis of enantiopure 4-(1-aminoethyl)benzoate derivatives is a well-established yet continually evolving field. While both asymmetric synthesis and enzymatic resolution provide robust and reliable pathways, the choice of method depends on factors such as scale, cost, and the desired enantiomer. Asymmetric hydrogenation offers a direct and efficient route, while enzymatic resolution provides access to both enantiomers with high fidelity. The continued development of more active and selective catalysts for both hydrogenation and enzymatic processes will further enhance the accessibility of these vital chiral building blocks, empowering researchers in their pursuit of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

- 23. researchgate.net [researchgate.net]

- 24. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of (R)-4-(1-Aminoethyl)benzoic acid

Foreword: Navigating the Pre-formulation Landscape of a Chiral Intermediate

To the researchers, scientists, and drug development professionals delving into the potential of (R)-4-(1-Aminoethyl)benzoic acid, this guide serves as a comprehensive resource for understanding its core physicochemical properties. As a chiral building block, its utility in the synthesis of complex active pharmaceutical ingredients (APIs) is significant.[] A thorough grasp of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality of the final drug substance. This document provides not only a theoretical framework for the anticipated behavior of this compound, based on its structural similarity to other aminobenzoic acids, but also detailed, field-proven protocols for the empirical determination of these critical parameters. Every recommendation and protocol herein is designed to be a self-validating system, ensuring scientific rigor and trustworthy data generation.

Physicochemical Properties: A Predictive Overview

This compound is a chiral molecule featuring both a basic amino group and an acidic carboxylic acid group attached to a benzene ring. This amphoteric nature is central to its solubility and stability characteristics.

Structural and Stereochemical Information:

The molecule possesses a stereocenter at the carbon atom of the ethyl group bonded to the amino group, with the (R)-configuration being crucial for its intended use in stereoselective syntheses.[]

-

Molecular Formula: C₉H₁₁NO₂[2]

-

Molecular Weight: 165.19 g/mol [2]

-

Predicted LogP: -1.1 (indicating a preference for hydrophilic environments)[2]

Anticipated Zwitterionic Behavior:

Similar to other amino acids, this compound is expected to exist as a zwitterion in aqueous solutions over a certain pH range, where the carboxylic acid is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). However, unlike simple aliphatic amino acids, the resonance effect of the benzene ring in aminobenzoic acids can influence the extent of zwitterion formation.[3][4] It is crucial to experimentally determine the isoelectric point (pI) to understand the pH at which the molecule has a net-zero charge, as this often corresponds to the point of minimum solubility in aqueous media.

Solubility Profiling: A Cornerstone of Developability

A comprehensive understanding of the solubility of this compound in various solvent systems is critical for its application in synthesis, purification, and formulation.

Predicted Solubility Characteristics

Based on its structure and the properties of related compounds like 4-aminobenzoic acid (PABA), we can predict the following solubility trends:

-

Aqueous Solubility: Due to its polar functional groups and potential for zwitterion formation, moderate aqueous solubility is anticipated. This solubility is expected to be highly pH-dependent.[5]

-

Organic Solvent Solubility: Solubility is likely to be higher in polar organic solvents such as methanol, ethanol, and DMSO, and lower in nonpolar solvents like hexane and toluene.[6] The presence of the ethyl group, compared to PABA, may slightly increase its lipophilicity.[7]

Experimental Determination of Equilibrium Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of sealed flasks containing the selected solvents (e.g., water, pH-buffered solutions, methanol, ethanol, acetonitrile, acetone, dichloromethane, and dimethyl sulfoxide).

-

Equilibration: Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to permit the settling of undissolved solid.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a volumetric pipette and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Using excess solid ensures that the solution reaches saturation.

-

Constant temperature and agitation are crucial for achieving a true equilibrium state.

-

Immediate filtration prevents precipitation of the solute from the supersaturated solution upon cooling or solvent evaporation.

-

A validated analytical method is essential for accurate quantification.

Data Presentation: Predicted Solubility of this compound

| Solvent | Predicted Solubility at 25°C | Rationale |

| Water (pH 7.0) | Moderately Soluble | Amphoteric nature, potential for zwitterion formation. |

| 0.1 M HCl (pH 1) | Highly Soluble | Protonation of the amino group to form a soluble salt.[8] |

| 0.1 M NaOH (pH 13) | Highly Soluble | Deprotonation of the carboxylic acid to form a soluble salt.[6] |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding.[6] |

| Ethanol | Soluble | Polar protic solvent.[6] |

| Acetonitrile | Sparingly Soluble | Polar aprotic solvent. |

| Dichloromethane | Poorly Soluble | Nonpolar solvent. |

| DMSO | Highly Soluble | Highly polar aprotic solvent.[6] |

Note: This table presents predicted solubility based on the chemical structure and data from analogous compounds. Experimental verification is mandatory.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask equilibrium solubility determination.

Stability Profiling: Ensuring Molecular Integrity

Assessing the stability of this compound under various stress conditions is mandated by regulatory bodies like the ICH to understand its degradation pathways and establish a suitable re-test period.[9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol 2: Forced Degradation Studies

Methodology:

-

Sample Preparation: Prepare solutions of this compound (typically 1 mg/mL) in the respective stress media.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

-

Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Neutralization/Quenching: For hydrolytic studies, neutralize the samples after the stress period.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Causality Behind Experimental Choices:

-

Harsh conditions are intentionally employed to accelerate degradation and generate detectable levels of degradation products.

-

A variety of stressors are used to cover the most common degradation pathways (hydrolysis, oxidation, thermolysis, and photolysis).

-

A stability-indicating method is crucial to separate the parent compound from its degradation products, ensuring accurate quantification of stability.

Data Presentation: Predicted Stability of this compound

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acid Hydrolysis | Potentially Labile | The amino group may be susceptible to reactions under strong acidic conditions. |

| Base Hydrolysis | Potentially Labile | The amide bond that could be formed in a formulation might be susceptible. |

| Oxidation | Potentially Labile | The amino group and the benzylic position could be susceptible to oxidation. |

| Thermal | Likely Stable | Aromatic carboxylic acids are generally thermally stable. |

| Photostability | Potentially Labile | Aromatic compounds can be susceptible to photodecomposition. |

Note: This table presents predicted stability based on functional group analysis. Experimental verification is mandatory.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Development and Validation of a Stability-Indicating Analytical Method

A robust, validated analytical method is the cornerstone of reliable solubility and stability data. For a chiral compound like this compound, a chiral HPLC method is often necessary.

Method Development Strategy

The development of a stability-indicating HPLC method should focus on achieving adequate separation of the parent compound from its potential degradation products and its enantiomer.

Recommended Approach:

-

Column Selection: Start with a C18 column for reversed-phase chromatography. If chiral separation is required, a chiral stationary phase (CSP) will be necessary.

-

Mobile Phase Optimization:

-

Reversed-Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) is a good starting point. The pH of the mobile phase will be a critical parameter to optimize due to the amphoteric nature of the analyte.

-

Chiral Separation: This often requires screening different types of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode).[10]

-

-

Detector Selection: A UV detector is suitable, with the detection wavelength set at the λmax of this compound.

Method Validation

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][11]

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Workflow for Analytical Method Validation